![molecular formula C37H28N4 B13435771 (5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole is a complex organic molecule featuring multiple pyrrole rings and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the Knorr pyrrole synthesis . This method involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group, such as an ester, in the presence of zinc and acetic acid as catalysts. The reaction proceeds at room temperature and requires careful control of reaction conditions to ensure the formation of the desired pyrrole rings .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Knorr pyrrole synthesis. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help in achieving consistent production quality.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrrole rings can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the pyrrole rings to pyrrolidines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while reduction can produce pyrrolidines.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological processes involving pyrrole-containing compounds.
Industry: It can be used in the production of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrole rings and phenyl groups can interact with various biological molecules, influencing their function. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Similar Compounds
(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole: is similar to other pyrrole-containing compounds such as and .
Noble gas compounds: These compounds, like xenon hexafluoride, also exhibit unique chemical properties due to their structure.
Uniqueness
The uniqueness of this compound lies in its multiple pyrrole rings and phenyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C37H28N4 |
|---|---|
分子量 |
528.6 g/mol |
IUPAC名 |
(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole |
InChI |
InChI=1S/C37H28N4/c1-4-12-26(13-5-1)35(29-18-10-24-38-29)31-20-22-33(40-31)37(28-16-8-3-9-17-28)34-23-21-32(41-34)36(30-19-11-25-39-30)27-14-6-2-7-15-27/h1-25,38-40H/b35-31-,36-32-,37-33- |
InChIキー |
XWMYEMUMASBWLX-XHWQRKNPSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=C/2\C=C/C(=C(\C3=CC=CC=C3)/C4=CC=CN4)/N2)/C5=N/C(=C(/C6=CC=CC=C6)\C7=CC=CN7)/C=C5 |
正規SMILES |
C1=CC=C(C=C1)C(=C2C=CC(=C(C3=CC=CC=C3)C4=CC=CN4)N2)C5=NC(=C(C6=CC=CC=C6)C7=CC=CN7)C=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


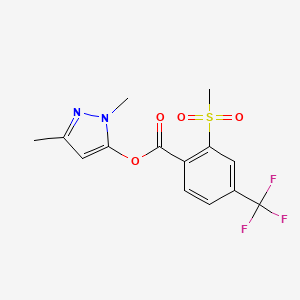
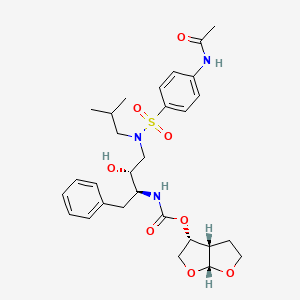


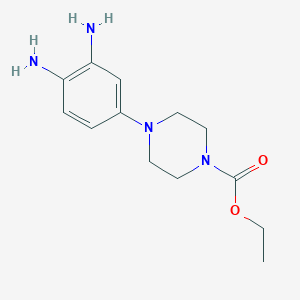
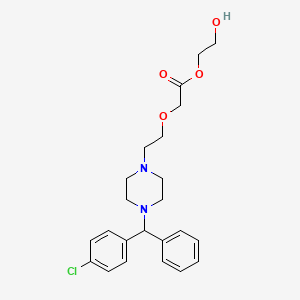
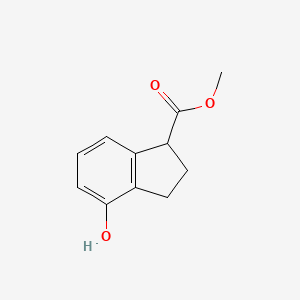

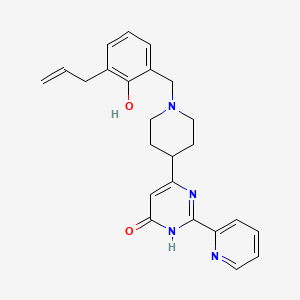
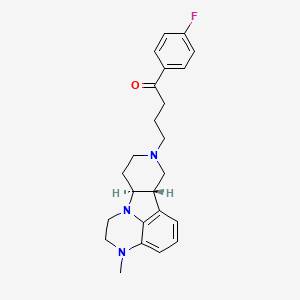
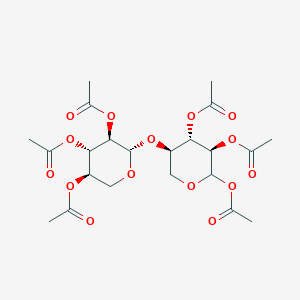
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)

![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
